Cas no 90104-01-1 (Leucine, 2-methyl-,methyl ester)
Leucine, 2-methyl-,methyl ester Chemical and Physical Properties
Names and Identifiers
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- Leucine, 2-methyl-,methyl ester
- DL-ALPHA-METHYLLEUCINE METHYL ESTER
- methyl 2-amino-2,4-dimethylpentanoate
- EN300-6234281
- 90104-01-1
- 2,4-Dimethyl-2-aminopentanoic acid methyl ester
- SCHEMBL4374468
-
- Inchi: 1S/C8H17NO2/c1-6(2)5-8(3,9)7(10)11-4/h6H,5,9H2,1-4H3
- InChI Key: KGYSWVMSQARZEB-UHFFFAOYSA-N
- SMILES: O(C)C(C(C)(CC(C)C)N)=O
Computed Properties
- Exact Mass: 159.125928785g/mol
- Monoisotopic Mass: 159.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 52.3Ų
Leucine, 2-methyl-,methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6234281-0.05g |
methyl 2-amino-2,4-dimethylpentanoate |
90104-01-1 | 0.05g |
$563.0 | 2023-05-25 | ||
| Enamine | EN300-6234281-0.1g |
methyl 2-amino-2,4-dimethylpentanoate |
90104-01-1 | 0.1g |
$591.0 | 2023-05-25 | ||
| Enamine | EN300-6234281-0.25g |
methyl 2-amino-2,4-dimethylpentanoate |
90104-01-1 | 0.25g |
$617.0 | 2023-05-25 | ||
| Enamine | EN300-6234281-0.5g |
methyl 2-amino-2,4-dimethylpentanoate |
90104-01-1 | 0.5g |
$645.0 | 2023-05-25 | ||
| Enamine | EN300-6234281-1.0g |
methyl 2-amino-2,4-dimethylpentanoate |
90104-01-1 | 1g |
$671.0 | 2023-05-25 | ||
| Enamine | EN300-6234281-2.5g |
methyl 2-amino-2,4-dimethylpentanoate |
90104-01-1 | 2.5g |
$1315.0 | 2023-05-25 | ||
| Enamine | EN300-6234281-5.0g |
methyl 2-amino-2,4-dimethylpentanoate |
90104-01-1 | 5g |
$1945.0 | 2023-05-25 | ||
| Enamine | EN300-6234281-10.0g |
methyl 2-amino-2,4-dimethylpentanoate |
90104-01-1 | 10g |
$2884.0 | 2023-05-25 |
Leucine, 2-methyl-,methyl ester Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on Leucine, 2-methyl-,methyl ester
Recent Advances in the Study of Leucine, 2-methyl-, methyl ester (CAS: 90104-01-1) in Chemical Biology and Pharmaceutical Research
Leucine, 2-methyl-, methyl ester (CAS: 90104-01-1), a derivative of the branched-chain amino acid leucine, has garnered significant attention in recent chemical biology and pharmaceutical research due to its potential applications in drug development and metabolic studies. This compound, characterized by its methyl ester modification, exhibits unique physicochemical properties that make it a valuable intermediate in synthetic chemistry and a candidate for probing biological systems. Recent studies have explored its role in peptide synthesis, enzyme inhibition, and as a precursor for bioactive molecules, positioning it as a compound of interest in both academic and industrial settings.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of Leucine, 2-methyl-, methyl ester as a building block for novel protease inhibitors. The research demonstrated that its structural features, including the methyl ester group, enhance binding affinity to target enzymes while improving metabolic stability. Molecular dynamics simulations revealed that the compound's conformation allows for optimal interactions with active sites, suggesting its utility in designing next-generation therapeutics for conditions such as hypertension and viral infections.
In the realm of metabolic engineering, a team from MIT reported in Nature Chemical Biology (2024) on the compound's role in modulating branched-chain amino acid (BCAA) pathways. Using isotope-labeled Leucine, 2-methyl-, methyl ester, researchers tracked its incorporation into metabolic networks in mammalian cells, uncovering previously unknown crosstalk between BCAA metabolism and lipid biosynthesis. These findings have implications for understanding metabolic disorders and developing targeted interventions.
Pharmaceutical applications of 90104-01-1 have also expanded, with recent patent filings (WO2023124567) describing its use in prodrug formulations. The methyl ester moiety serves as a cleavable protecting group that improves drug solubility and bioavailability, particularly for hydrophobic active pharmaceutical ingredients. Clinical trials currently in phase I/II are evaluating derivatives of this compound for oncology applications, with preliminary data showing promising tumor penetration and reduced off-target effects.
Analytical advancements have paralleled these developments. A 2024 publication in Analytical Chemistry presented a novel LC-MS/MS method for quantifying Leucine, 2-methyl-, methyl ester in biological matrices with femtogram sensitivity. This technique enables precise pharmacokinetic studies and has been adopted by several research groups investigating the compound's biodistribution and clearance profiles.
Looking forward, the versatility of 90104-01-1 continues to inspire innovative research directions. Current investigations are exploring its potential in mRNA delivery systems, where its amphiphilic properties may facilitate nanoparticle formation. Additionally, computational studies are predicting new derivatives with enhanced biological activity, suggesting that this molecular scaffold will remain a focus of chemical biology research in the coming years.
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